Cas no 127733-46-4 ((1R)-1-[2-(trifluoromethyl)phenyl]ethanamine)

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine structure
127733-46-4 structure
Product Name:(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine
Numero CAS:127733-46-4
MF:C9H10F3N
MW:189.177612781525
MDL:MFCD03093002
CID:63891
PubChem ID:2779044
Update Time:2025-04-18

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-1-[2-(Trifluoromethyl)phenyl]ethylamine
    • (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
    • (1R)-1-[2-(Trifluoromethyl)phenyl]ethylamine
    • AC1MCUN2
    • AC1Q2986
    • CTK5J1782
    • SBB070313
    • SureCN1727762
    • Benzenemethanamine,a-methyl-2-(trifluoromethyl)-,(R)-
    • R-OTF-PEM
    • (R)-1-(2-(trifluoromethyl)phenyl)ethan-1-amine
    • (R)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl
    • Benzenemethanamine, α-methyl-2-(trifluoromethyl)-, (αR)-
    • Benzenemethanamine, a-methyl-2-(trifluoromethyl)-, (aR)-
    • 2-[(1R)-1-(Aminoethyl)]benzotrifluoride, (R)-alpha-Methyl-2-(trifluoromethyl)benzylamine
    • (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine
    • (1R)-1-[2-(trifluoromethyl)phenyl]ethan-1-amine
    • ST24035131
    • 733T46
    • 127733-46-4
    • AKOS010367746
    • MFCD03093003
    • Benzenemethanamine, -methyl-2-(trifluoromethyl)-, (R)-
    • A805743
    • CS-0000263
    • DTXSID40381249
    • (r)-1-(2-(trifluoromethyl)phenyl)ethylamine
    • DS-9382
    • AKOS015840357
    • EN300-62674
    • DPLIMKBGTYIUCB-ZCFIWIBFSA-N
    • Benzenemethanamine, alpha-methyl-2-(trifluoromethyl)-, (alphaR)-
    • SCHEMBL1727762
    • (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;(R)-1-(2-(TRIFLUOROMETHYL)PHENYL)ETHANAMINE
    • MDL: MFCD03093002
    • Inchi: 1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
    • Chiave InChI: DPLIMKBGTYIUCB-ZCFIWIBFSA-N
    • Sorrisi: FC(C1C=CC=CC=1[C@@H](C)N)(F)F

Proprietà calcolate

  • Massa esatta: 189.077
  • Massa monoisotopica: 189.077
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26
  • XLogP3: 2.1

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.18
  • Punto di fusione: No data available
  • Punto di ebollizione: 196.3 °C at 760 mmHg
  • Punto di infiammabilità: 196.3 °C at 760 mmHg
  • PSA: 26.02000
  • LogP: 3.42540
  • Pressione di vapore: 0.4±0.4 mmHg at 25°C

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine Informazioni sulla sicurezza

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
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127733-46-4 95+%
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AstaTech
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127733-46-4 95%
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AstaTech
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Apollo Scientific
PC0597-100mg
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127733-46-4 97%
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£25.00 2025-02-19
Apollo Scientific
PC0597-250mg
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£53.00 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R63610-100mg
(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine
127733-46-4
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¥596.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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